N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by:
- A trifluoromethyl group at the para position of the benzene ring, enhancing metabolic stability and lipophilicity.
- A 3-hydroxyoxolan-3-ylmethyl substituent on the sulfonamide nitrogen.
While direct experimental data (e.g., melting point, bioactivity) for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry or agrochemicals, particularly as an enzyme inhibitor or antimicrobial agent.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c13-12(14,15)9-1-3-10(4-2-9)21(18,19)16-7-11(17)5-6-20-8-11/h1-4,16-17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMHDFBYTDFNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates due to its unique structural features.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing hydrophobicity or thermal stability.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Differentiators
a) Substituent Complexity and Polarity
- The target compound’s 3-hydroxyoxolan group contrasts with silyl-protected nucleosides in and heterocyclic systems (e.g., pyrazolopyrimidine in ).
- Trifluoromethyl is a common feature across all compounds, contributing to metabolic resistance and electron-withdrawing effects.
Research Implications and Limitations
- Hydrogen-Bonding Capacity: The hydroxyoxolan group may improve target binding in hydrophilic environments (e.g., enzyme active sites) compared to nonpolar analogs.
- Metabolic Stability: The trifluoromethyl group’s inertness could prolong half-life relative to non-fluorinated sulfonamides.
- Limitations : Direct bioactivity data for the target compound are absent, necessitating further studies on its pharmacokinetics and target specificity.
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This compound features a tetrahydrofuran ring, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its interactions at the molecular level. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The IUPAC name for this compound is N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide. Its molecular formula is C_{12}H_{14}F_3N_0_4S, and it has a molecular weight of approximately 321.31 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Tetrahydrofuran Ring | Provides a cyclic structure with hydroxyl functionality |
| Trifluoromethyl Group | Enhances lipophilicity and biological activity |
| Sulfonamide Moiety | Involved in hydrogen bonding and enzyme interactions |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the sulfonamide moiety facilitates hydrogen bonding, leading to modulation of various biological pathways.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some sulfonamides are known for their antibacterial properties.
- Antitumor Activity : Compounds with trifluoromethyl groups have shown potential in inhibiting tumor growth in preclinical studies.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of sulfonamide derivatives in vitro, revealing that modifications at the trifluoromethyl position significantly increased cytotoxicity against cancer cell lines.
- Antimicrobial Properties : Research demonstrated that related sulfonamides exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating infections.
- Enzyme Interaction Studies : Investigations into enzyme kinetics showed that the compound could effectively inhibit certain enzymes critical in metabolic processes, indicating its utility as a biochemical probe.
Safety Assessments
Safety evaluations have shown that while this compound does not exhibit severe acute toxicity, long-term exposure studies are necessary to fully understand its safety profile.
Observations from Toxicity Studies
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed; no severe reactions reported |
| Reproductive Toxicity | Potential adverse effects noted at high doses |
| Carcinogenicity | Limited evidence suggests possible carcinogenic effects based on animal studies |
Q & A
Q. Computational Support :
- QSAR models correlate substituent electronegativity with activity (R² > 0.85) .
How should researchers address contradictions in reported reaction yields or biological activity data?
Answer:
Root Causes of Contradictions:
- Reagent Purity : Trace moisture degrades trifluoromethyl intermediates, reducing yields .
- Assay Variability : Differences in cell lines or enzyme batches affect IC50 values .
Resolution Strategies:
Reproducibility Protocols :
- Standardize solvents (HPLC-grade) and reaction scales (1–5 mmol) .
- Validate biological assays with positive controls (e.g., known inhibitors) .
Data Triangulation :
- Cross-reference NMR, HRMS, and crystallography to confirm structure .
- Meta-analysis of published IC50 values to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
